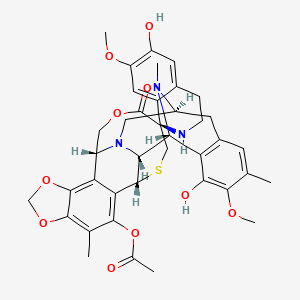
Ecteinascidin 745
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecteinascidin 745 is a member of the ecteinascidin family, which comprises a number of biologically active compounds containing tetrahydroisoquinoline subunits. These compounds are isolated from marine tunicates, specifically the Caribbean tunicate Ecteinascidia turbinata . This compound is known for its potent antitumor activity and is structurally related to other ecteinascidins such as ecteinascidin 743 and ecteinascidin 770 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ecteinascidin compounds involves complex multi-step processes. One of the synthetic routes includes the transformation of cyanosafracin B, which is readily available from microbial sources . The process involves several steps, including selective oxidation and demethylation reactions . Another method involves the use of N-methylpyridine carboxyformaldehyde, although this method is costly due to the excessive amount of reagents required .
Industrial Production Methods: Industrial production of ecteinascidin compounds, including ecteinascidin 745, focuses on optimizing yield and reaction conditions. The methods developed aim to achieve high reaction yields under mild conditions, making them suitable for large-scale production . The use of microbial sources and synthetic routes ensures a consistent supply of the compound for drug development .
Chemical Reactions Analysis
Types of Reactions: Ecteinascidin 745 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents for selective demethylation . The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their cytotoxicity and antitumor activity . These derivatives often exhibit enhanced biological activity compared to the parent compound .
Scientific Research Applications
Ecteinascidin 745 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, this compound is investigated for its potent antitumor activity and its ability to modulate DNA-binding proteins . It is also used in preclinical and clinical studies to develop new anticancer therapies . In the industry, this compound is utilized in the production of pharmaceuticals targeting various types of cancer .
Mechanism of Action
Ecteinascidin 745 exerts its effects by binding to the minor groove of DNA and alkylating the N2 position of guanine . This binding triggers a cascade of events that interfere with transcription factors, DNA-binding proteins, and DNA repair pathways . The compound’s unique mechanism of action involves the modulation of cytokine and chemokine production by tumor and normal cells, contributing to its antitumor activity .
Comparison with Similar Compounds
Ecteinascidin 745 is compared with other ecteinascidins such as ecteinascidin 743, ecteinascidin 729, ecteinascidin 759A, ecteinascidin 759B, and ecteinascidin 770 . While all these compounds exhibit potent antitumor activities, this compound is unique due to its specific molecular interactions and the pathways it targets . For instance, ecteinascidin 743 (trabectedin) is known for its ability to bind DNA and affect transcriptional regulation in a promoter-dependent manner . This compound, on the other hand, has distinct binding preferences and molecular targets, making it a valuable compound for developing targeted cancer therapies .
Properties
Molecular Formula |
C39H43N3O10S |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1 |
InChI Key |
DZGBXOVHGNYJRY-KBVPHHNESA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


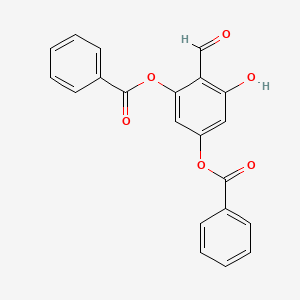



![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
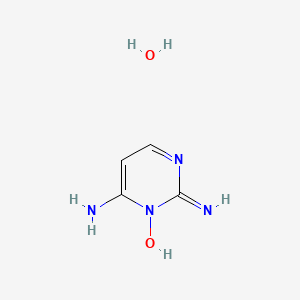
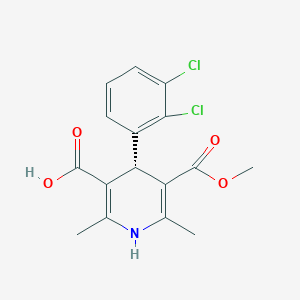
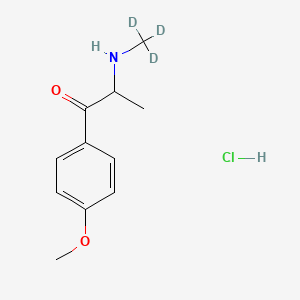
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
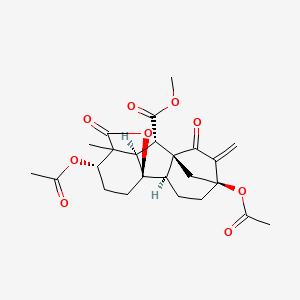
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
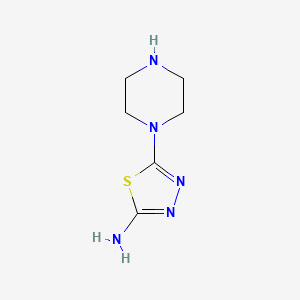
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)
